

In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B13975279

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**, a versatile bifunctional linker molecule. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin and avidin conjugates, a Cy5 fluorescent dye for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance.

Core Molecular Data

The molecular weight of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** and its constituent components are summarized below. Understanding these values is critical for accurate experimental design, particularly in applications such as mass spectrometry, chromatography, and molar concentration calculations.

Compound/Component	Molecular Weight (g/mol)
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5	982.71[1]
m-PEG4-aldehyde	220.26
Biotin-PEG3-acid	447.6[2]
Cy5 (Sulfo-Cyanine5)	656.81[3][4][5]



Experimental Applications and Protocols

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a powerful tool for a variety of molecular biology and drug development applications. Its unique structure allows for the labeling and subsequent detection of target molecules. The biotin group serves as a high-affinity handle for purification or detection using streptavidin-based systems, while the Cy5 dye provides a strong, stable fluorescent signal.

A common application involves the use of this molecule to label a primary antibody or another probe, which then binds to a specific target. The biotinylated and fluorescently tagged complex can then be detected using streptavidin conjugated to an enzyme or a fluorophore, providing signal amplification.

Generalized Experimental Protocol: Indirect Immunofluorescence

This protocol outlines a typical workflow for using a biotinylated Cy5-labeled probe for indirect immunofluorescence detection of a target antigen in cultured cells.

1. Sample Preparation:

- Culture cells on sterile glass coverslips or in microplates.
- Fix the cells using a standard fixation protocol, such as with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
- Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular targets.
- Wash the cells three times with PBS.

2. Blocking:

- Incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.
- 3. Primary Antibody Incubation:
- Dilute the primary antibody, which has been conjugated with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, to the recommended concentration in the blocking buffer.

Foundational & Exploratory





- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- 4. Streptavidin-Fluorophore Conjugate Incubation (Signal Amplification):
- Dilute a streptavidin-fluorophore conjugate (e.g., streptavidin-Alexa Fluor 647) in the blocking buffer. The final concentration for use is typically in the range of 5-30 µg/ml.[4][6]
- Incubate the cells with the streptavidin conjugate for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.
- 5. Counterstaining and Mounting:
- (Optional) Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.

6. Imaging:

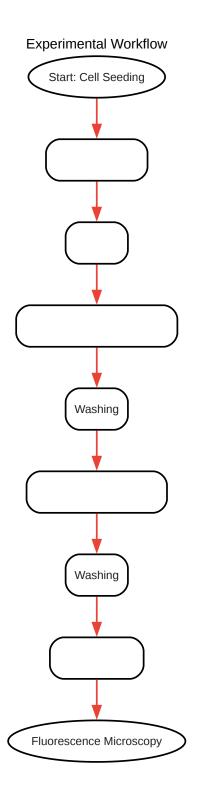
 Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission maxima ~650/670 nm) and the chosen counterstain.

Visualizing the Workflow

The following diagrams illustrate the key molecular interactions and the overall experimental workflow.



Target Antigen Specific Binding Biotin-Streptavidin Interaction Detection Fluorescent Signal



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